2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The systematic IUPAC name 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- derives from the pyrimidine ring system substituted with two ketone groups at positions 2 and 4 and a methylthio-methyl moiety at position 6. The numbering follows IUPAC rules, where the pyrimidine ring is numbered such that the ketone groups (diones) receive the lowest possible indices (positions 2 and 4). The substituent at position 6 consists of a methyl group (-CH₃) attached to a thioether (-S-) group, forming the -(methylthio)methyl unit.
Structural Isomerism :
- Positional Isomerism : The methylthio-methyl group’s placement at position 6 distinguishes this compound from isomers like 2-Methylthio-4,6-pyrimidinedione (CAS 1979-98-2), where the methylthio group is directly attached to position 2 of the pyrimidine ring.
- Tautomerism : Like uracil derivatives, this compound may exhibit keto-enol tautomerism. Theoretical studies on uracil analogs suggest that the diketo form (2,4-dione) predominates, but minor enolic forms (e.g., 4-hydroxypyrimidin-2(1H)-one) could coexist in equilibrium.
| Property | 6-[(Methylthio)methyl]-2,4(1H,3H)-Pyrimidinedione | 2-Methylthio-4,6-pyrimidinedione |
|---|---|---|
| Molecular Formula | C₆H₈N₂O₂S | C₅H₆N₂O₂S |
| Molecular Weight (g/mol) | 172.21 | 158.18 |
| Substituent Position | 6-(methylthiomethyl) | 2-(methylthio) |
| CAS Number | 59640-46-9 | 1979-98-2 |
The methylthio-methyl group introduces steric and electronic effects distinct from simpler thioether substituents. For instance, the extended alkyl chain enhances lipophilicity compared to direct thioether attachments, as evidenced by the higher molecular weight and calculated LogP values.
Historical Evolution of Thioether-Functionalized Pyrimidinedione Derivatives
The synthesis of thioether-modified pyrimidinediones emerged in the late 20th century, driven by interest in nucleotide analogs and heterocyclic pharmacophores. Early work focused on uracil derivatives, where sulfur substitution altered electronic properties and bioactivity. For example, 2-thiouracil (introduced in the 1940s) demonstrated antithyroid activity, spurring exploration of related thioethers.
Key Milestones :
- 1980s–1990s : Advances in nucleophilic substitution reactions enabled precise thioether incorporation into pyrimidine rings. The compound 6-[(methylthio)methyl]-2,4(1H,3H)-Pyrimidinedione was first synthesized in 2005, as recorded in PubChem (CID 101099).
- Coordination Chemistry : Studies on ruthenium complexes with pyrimidine ligands, such as [RuII(hedta)(H₂O)]⁻, revealed that thioether groups stabilize η²-coordination modes, influencing redox potentials and ligand exchange kinetics. This finding underscored the utility of thioether-pyrimidinediones in metallodrug design.
- Tautomerism Studies : Mass spectrometry and computational analyses in the 2010s confirmed that thioether substitution minimally disrupts the tautomeric equilibrium of pyrimidinediones, preserving the dominant diketo form while allowing minor enolic contributions.
Synthetic Methodologies :
Early routes involved:
- Mercaptoalkylation : Reacting 6-methyluracil with methyl disulfide under basic conditions.
- Michael Addition : Using thiomethylating agents like methyl thioglycolate in multi-component reactions.
Modern approaches employ catalytic methods, such as palladium-mediated C–S coupling, to improve regioselectivity.
Properties
CAS No. |
59640-46-9 |
|---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
6-(methylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O2S/c1-11-3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10) |
InChI Key |
UFFDUWYBBNRDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- can be achieved through a multi-step process. One common method involves the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as the starting material. The synthetic route includes the following steps:
Oxidation: The methyl group at the 6-position is oxidized.
Chlorination: The hydrogen at the 5-position is replaced with a chlorine atom.
Reduction: The formyl group at the 6-position is reduced.
Condensation: The reduced product is then condensed with 2-aminopyrrolidine or its corresponding salts to obtain the target compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield, purity, and cost-effectiveness. The process is designed to be simple to operate and stable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce different functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Core Structure and Substituent Positioning
The pyrimidinedione core is common in nucleobases (e.g., uracil, thymine) and synthetic derivatives. Key comparisons include:
Key Observations :
- Position 6 Modifications : The target compound’s 6-[(methylthio)methyl] group distinguishes it from halogenated (e.g., bromacil) or alkylated (e.g., terbacil) analogues. Sulfur-based substituents may enhance nucleophilic reactivity or metal-binding capacity compared to halogens or hydrocarbons .
- Position 3 Substitutions : Bromacil and terbacil feature bulky groups (e.g., 1-methylpropyl, tert-butyl) at position 3, critical for herbicidal activity. The absence of such groups in the target compound suggests different applications .
Physicochemical Properties
Substituents significantly influence solubility, stability, and bioavailability:
*Calculated based on molecular formula C₇H₁₀N₂O₂S.
Key Observations :
- The target compound’s methylthio-methyl group likely increases lipophilicity compared to uracil but remains less bulky than benzyl or tert-butyl substituents in analogues .
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- is a compound of significant interest due to its diverse biological activities. This article aims to consolidate the existing knowledge on its biological properties, synthesis methods, and potential applications in pharmacology.
- Molecular Formula : CHNOS
- Molecular Weight : 174.20 g/mol
- CAS Number : 59640-46-9
The compound features a pyrimidine ring substituted with a methylthio group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidinediones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2,4(1H,3H)-Pyrimidinedione can inhibit the growth of various bacterial strains.
- Case Study : A study evaluated a series of pyrimidine derivatives for their antimicrobial efficacy against clinical strains of bacteria. The results indicated that certain derivatives exhibited greater inhibition than standard antibiotics like ceftriaxone and Pimafucin .
Antitumor Activity
Pyrimidine derivatives have also been investigated for their antitumor potential. The structural modifications in pyrimidinediones can lead to enhanced cytotoxicity against cancer cell lines.
- Research Findings : In vitro studies demonstrated that specific modifications on the pyrimidine scaffold increased the compounds' ability to induce apoptosis in cancer cells. For example, compounds containing thietan and pyrimidine rings showed promising results in inhibiting tumor growth .
Anti-inflammatory Effects
Some studies suggest that pyrimidinediones may possess anti-inflammatory properties. For instance, compounds with similar structures have been reported to reduce inflammation markers in animal models.
- Evidence : A recent investigation into the anti-inflammatory effects of pyrimidine derivatives found that they significantly lowered levels of pro-inflammatory cytokines in treated subjects .
Synthesis Methods
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- typically involves several chemical reactions:
- Starting Materials : Commonly synthesized from readily available pyrimidine precursors.
- Reaction Conditions : The synthesis often requires specific conditions such as temperature control and the use of solvents like ethanol.
- Characterization Techniques : The final products are usually characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm their structure and purity.
Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for 2,4(1H,3H)-Pyrimidinedione derivatives, and how are they optimized for structural analogs?
Answer:
The synthesis of pyrimidinedione derivatives typically employs one-pot multicomponent reactions (MCRs) using urea/thiourea, aldehydes, and β-keto esters under acid catalysis . For analogs like 6-[(methylthio)methyl]-substituted derivatives, modifications include:
- Thioether introduction : Post-synthetic alkylation with methanethiol or methyl disulfide under basic conditions (e.g., NaH in DMF) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity, while reflux conditions (80–120°C) improve yields .
- Catalysts : Lewis acids like ZnCl₂ or Bi(OTf)₃ accelerate cyclization steps, reducing side products .
Table 1 : Key Reaction Parameters for Pyrimidinedione Synthesis
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Catalyst | ZnCl₂ (5 mol%) | +25% yield vs. uncatalyzed |
| Solvent | DMF, 100°C | Optimal for thioether linkage |
| Reaction Time | 6–12 hrs | Longer durations reduce purity |
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
Structural elucidation relies on:
- NMR :
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 200–250 for C₇H₁₀N₂O₂S) with fragmentation patterns indicating thioether cleavage .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% for pharmacological studies) .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions in thioether-functionalized pyrimidinediones?
Answer:
Competing oxidation or dimerization can occur during thioether incorporation. Mitigation strategies include:
- Inert atmosphere : N₂/Ar prevents oxidation of –SMe to sulfoxide .
- Temperature modulation : Lower temperatures (0–25°C) during alkylation reduce nucleophilic substitution byproducts .
- Protecting groups : Boc protection of NH groups minimizes unwanted cyclization .
Table 2 : Side Reaction Analysis and Solutions
| Side Reaction | Diagnostic Signal (NMR/MS) | Mitigation Strategy |
|---|---|---|
| Sulfoxide formation | δ 2.6–3.0 ppm (S=O) | Use degassed solvents under N₂ |
| Dimerization | m/z 2×M+ | Reduce reaction concentration |
Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:
- Structural variations : Minor changes (e.g., –SMe vs. –OCH₃) alter logP and target binding. Use QSAR models to correlate substituents with activity .
- Assay conditions : pH, serum proteins, or solvent (DMSO vs. ethanol) affect compound solubility. Standardize protocols per OECD guidelines .
- Data validation : Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Advanced: What methodologies are employed in pharmacological profiling of pyrimidinedione derivatives?
Answer:
Key approaches include:
- Target engagement : SPR or ITC measures binding kinetics to enzymes (e.g., dihydrofolate reductase) or receptors .
- ADME-Tox :
- In vivo PK : Radiolabeled analogs (³H/¹⁴C) track bioavailability and tissue distribution .
Advanced: How do structural analogs of this compound inform SAR studies for antiviral or anticancer applications?
Answer:
Analog modifications highlight critical SAR trends:
- Methylthio vs. ethylthio : –SMe enhances blood-brain barrier penetration (logP +0.5) but reduces aqueous solubility .
- Pyrimidinedione core : Replacement with pyrazolo[3,4-d]pyrimidine increases kinase selectivity (e.g., CDK2 inhibition) .
- Substituent positioning : 6-[(methylthio)methyl] groups improve antiviral potency against RNA viruses (e.g., HCV NS5B polymerase) by mimicking nucleoside triphosphates .
Table 3 : Select Analog Bioactivity Data
| Analog Structure | Target (IC₅₀) | Therapeutic Area |
|---|---|---|
| 6-[(Ethylthio)methyl] | DHFR (12 nM) | Anticancer |
| 5-Fluoro-substituted | HCV NS5B (8 nM) | Antiviral |
| Pyrazolo-pyrimidine hybrid | CDK2 (3 nM) | Antiproliferative |
Basic: What safety protocols are essential when handling methylthio-containing compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
